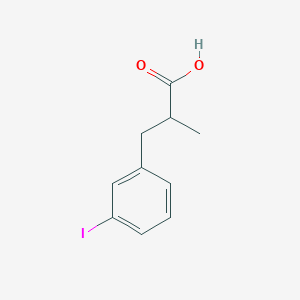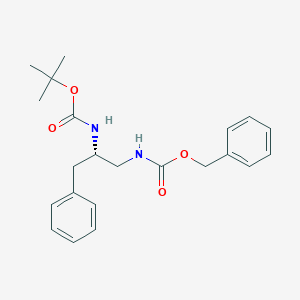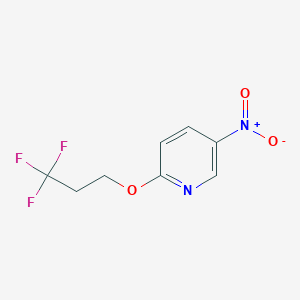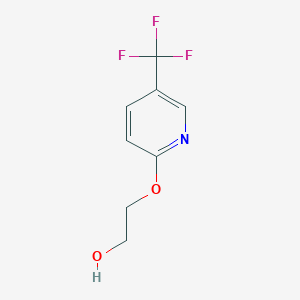![molecular formula C14H20BrN B1400710 N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine CAS No. 1250963-57-5](/img/structure/B1400710.png)
N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine
Vue d'ensemble
Description
N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine, also known as N-BEC, is a cyclic amine derived from an aromatic bromophenyl ring. It is a versatile compound with a wide range of applications in scientific research. It has been used in various fields such as synthetic organic chemistry, medicinal chemistry, and biochemistry. N-BEC is a useful tool for the synthesis of complex molecules and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Analytical Characterization and Forensic Challenges
N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine, as part of the arylcyclohexylamine class, is primarily recognized for its forensic significance. The rise of new psychoactive substances in this category poses a substantial challenge in forensic science. Advanced analytical techniques such as gas chromatography, mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy are crucial for the identification and characterization of these compounds (Wallach et al., 2016).
Antimicrobial Applications
The compound's potential for antimicrobial applications has been explored in specific derivatives. For instance, heterocyclic compounds with bromophenyl groups have demonstrated significant antimicrobial effects against a variety of microbial strains. These compounds, when incorporated into polyurethane varnish and printing ink paste, show promising antimicrobial properties (El‐Wahab et al., 2015).
Antinociceptive Activities
Research into the antinociceptive activities (pain-relief potential) of related compounds has been conducted. For instance, studies on enaminone compounds, which include bromophenyl derivatives, have revealed their potential in reducing pain responses in both formalin and hot plate tests in mice (Masocha et al., 2016).
Biological Activity Screening
The screening of biological activities of related bromophenyl derivatives in various fields, including anticancer, anti-inflammatory, and antibacterial applications, has been an area of study. Novel N-(α-Bromoacyl)-α-amino esters have been synthesized and assessed for their biological activities, revealing insights into their potential therapeutic applications (Yancheva et al., 2015).
Enzyme Inhibition Studies
Compounds with bromophenyl groups have been evaluated for their inhibitory effects on enzymes like xanthine oxidase. These studies contribute to understanding the biochemical interactions and potential therapeutic uses of these compounds (Smelcerovic et al., 2016).
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-2-16(14-8-3-4-9-14)11-12-6-5-7-13(15)10-12/h5-7,10,14H,2-4,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSZGEXCGPZRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Br)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(Tritylamino)phenyl]ethanol](/img/structure/B1400630.png)









